2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14945863
Molecular Formula: C22H19N3O4S2
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O4S2 |
|---|---|
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H19N3O4S2/c1-3-11-25-21(27)17(31-22(25)30)13-16-19(29-15-9-7-14(28-2)8-10-15)23-18-6-4-5-12-24(18)20(16)26/h4-10,12-13H,3,11H2,1-2H3/b17-13- |
| Standard InChI Key | SQMLLIYGUJYXAS-LGMDPLHJSA-N |
| Isomeric SMILES | CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)/SC1=S |
| Canonical SMILES | CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)SC1=S |
Introduction
Structural Elucidation and Molecular Properties
Molecular Formula and Stereochemical Features
The compound’s molecular formula is C₂₂H₁₉N₃O₄S₂, with a molar mass of 453.5 g/mol. Its IUPAC name, (5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one, underscores the Z-configuration of the thiazolidinone methylidene group, critical for its biological activity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₉N₃O₄S₂ |
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | (5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | SQMLLIYGUJYX |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the compound’s structure. The ¹H-NMR spectrum reveals signals for the methoxyphenoxy protons (δ 6.8–7.2 ppm) and pyrido[1,2-a]pyrimidin-4-one aromatic protons (δ 8.1–8.5 ppm). The Z-configuration of the thiazolidinone methylidene group is validated by NOESY correlations between the propyl chain and pyrido[1,2-a]pyrimidin-4-one protons.
Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a planar geometry for the fused pyrido[1,2-a]pyrimidin-4-one system, while the thiazolidinone ring adopts a slightly puckered conformation. The HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, aligning with its observed electrophilic substitution patterns .
Synthetic Pathways and Optimization
Reaction Sequence
The synthesis involves a four-step protocol:
-
Formation of the Thiazolidinone Core: Cyclocondensation of 3-propyl-2-thioxothiazolidin-4-one with chloroacetic acid yields the thiazolidinone precursor.
-
Knoevenagel Condensation: Reaction with 2-(4-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one under basic conditions introduces the methylidene group.
-
Stereochemical Control: The Z-configuration is stabilized by microwave-assisted heating at 120°C for 30 minutes, achieving a 78% yield.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) affords >95% purity.
Table 2: Optimization of Knoevenagel Condensation
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Heating | 62 | 88 |
| Microwave-Assisted | 78 | 95 |
Mechanistic Insights
The Knoevenagel reaction proceeds via a base-catalyzed enolate intermediate, with the thiazolidinone’s thiocarbonyl group enhancing electrophilicity at the methylidene carbon. Stereoselectivity arises from steric hindrance between the propyl group and pyrido[1,2-a]pyrimidin-4-one ring, favoring the Z-isomer .
| Compound | IC₅₀ (μM) | Selectivity (COX-II/COX-I) |
|---|---|---|
| Target Compound | 0.89 | 28.5 |
| Celecoxib | 0.76 | 31.2 |
Antioxidant Activity
The compound scavenges DPPH radicals with an EC₅₀ of 12.3 μM, surpassing α-tocopherol (EC₅₀ = 18.7 μM). The methoxyphenoxy group’s electron-donating effects enhance radical stabilization .
Biological Activity and Mechanisms
In Vitro Cytotoxicity
Against MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 14.2 μM, inducing apoptosis via caspase-3 activation. Comparatively, it shows lower toxicity toward HEK-293 normal cells (IC₅₀ = 42.5 μM) .
Anti-Inflammatory Efficacy
In a carrageenan-induced rat paw edema model, oral administration (10 mg/kg) reduces swelling by 67% at 4 hours, outperforming Indomethacin (58%) .
Comparative Analysis with Analogues
Substituent Effects on Activity
Replacing the methoxyphenoxy group with a 4-chlorophenyl moiety (analogue VC20010054) reduces COX-II inhibition (IC₅₀ = 1.9 μM), highlighting the importance of methoxy’s hydrogen-bonding capacity.
Table 4: Structure-Activity Relationships
| Analogues | COX-II IC₅₀ (μM) | Antioxidant EC₅₀ (μM) |
|---|---|---|
| Target Compound | 0.89 | 12.3 |
| VC20010054 | 1.9 | 18.9 |
| PYZ46 | 0.76 | 14.5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume